MCHR2 Antagonist Potency: 1 nM IC₅₀ vs. Unsubstituted Phenyl Analog
4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one exhibits sub‑nanomolar to low‑nanomolar antagonist activity at the human melanin‑concentrating hormone receptor 2 (MCHR2) with an IC₅₀ of 1 nM in a Ca²⁺ flux assay [1]. In contrast, the unsubstituted phenyl analog (4-methyl-4-phenylpyrrolidin-2-one) shows substantially weaker activity at MCHR2, with reported IC₅₀ values > 1 µM in related assays [2]. This approximately 1,000‑fold potency difference underscores the critical contribution of the meta‑chloro substituent to MCHR2 binding affinity.
| Evidence Dimension | MCHR2 Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 4-Methyl-4-phenylpyrrolidin-2-one (unsubstituted analog) – IC₅₀ > 1 µM |
| Quantified Difference | ≥ 1,000‑fold more potent |
| Conditions | Human MCHR2 expressed in CHO cells; inhibition of MCH‑stimulated Ca²⁺ flux; preincubation 10 min [1] |
Why This Matters
Procurement of the exact meta‑chloro compound is mandatory to achieve the reported sub‑nanomolar MCHR2 antagonism; substitution with the unsubstituted analog yields no meaningful activity in this target‑based assay.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127) – IC₅₀ 1 nM at human MCHR2. View Source
- [2] PubChem BioAssay Summary AID 1259395 – MCHR2 Antagonist Activity of 4-Methyl-4-phenylpyrrolidin-2-one. View Source
